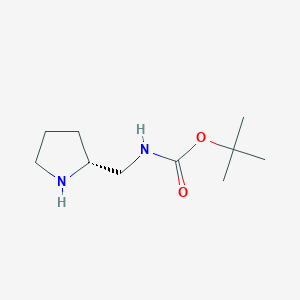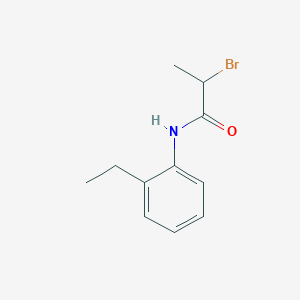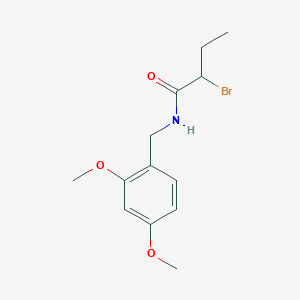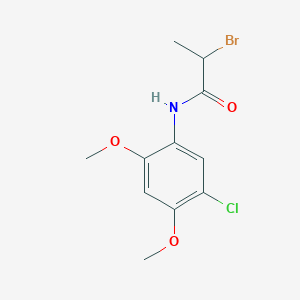
(r)-Tert-butyl pyrrolidin-2-ylmethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as pyrrolidines, often involves complex organic reactions . For example, a palladium-catalyzed methylation process has been developed for the synthesis of pyrrolidin-2-yl and tetrahydrofuran-2-yl derivatives . This process involves the regioselective thianthrenation of (hetero)arenes to generate the arylthianthrenium triflate, followed by Pd-catalyzed alkene carboamination and carboalkoxylation reactions .Chemical Reactions Analysis
The chemical reactions involving pyrrolidin-2-yl derivatives can be quite complex. As mentioned earlier, the synthesis of these compounds often involves palladium-catalyzed methylation processes . These reactions proceed through a syn-heteropalladation mechanistic pathway .Aplicaciones Científicas De Investigación
Synthesis of Drug Intermediates
(R)-Tert-butyl pyrrolidin-2-ylmethylcarbamate serves as a precursor in the synthesis of N-substituted pyrrolidin-3-ylmethanamines. An efficient process starting from itaconic acid ester has been developed for synthesizing important drug intermediates, highlighting a cost-efficient and environmentally friendly methodology (Geng Min, 2010).
Teratogenicity Studies
This compound's derivatives have been investigated in teratogenicity studies, particularly in the context of evaluating the potential developmental outcomes of certain drugs and their metabolites in mice models. Such research is crucial for understanding the safety profiles of pharmaceutical compounds (N. Isoherranen et al., 2003).
Asymmetric Synthesis
It is instrumental in the asymmetric synthesis of polyfluoroalkylated prolinols. This showcases its role in creating compounds with high diastereoselectivities, essential for developing substances with specific biological activities (K. Funabiki et al., 2008).
Antibacterial Agents
Analogues of (R)-Tert-butyl pyrrolidin-2-ylmethylcarbamate have been synthesized as part of a study on peptide deformylase inhibitor-based antibacterial agents. These studies contribute to the search for new antibacterial compounds with minimal toxicity (R. Jain et al., 2003).
Molecular Docking and Antithrombin Activity
Enantiomerically pure pyrrolidine derivatives synthesized from (R)-Tert-butyl pyrrolidin-2-ylmethylcarbamate have shown potential antithrombin activity. Molecular docking studies suggest these compounds as possible therapeutic agents for thrombin-related disorders (Seylan Ayan et al., 2013).
Nitrile Anion Cyclization
This compound also plays a critical role in the nitrile anion cyclization process, demonstrating its utility in creating complex molecular structures efficiently. Such methodologies are pivotal in organic synthesis, enabling the construction of molecules with potential pharmacological activities (John Y. L. Chung et al., 2005).
Propiedades
IUPAC Name |
tert-butyl N-[[(2R)-pyrrolidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJPFGHHTJLWQQ-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628732 |
Source


|
| Record name | tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
719999-54-9 |
Source


|
| Record name | tert-Butyl {[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{[(2R)-pyrrolidin-2-yl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)






